molecular formula C26H32O8 B12274532 2-(2,4-Dihydroxyphenyl)-3,7-dihydroxy-8-[5-hydroxy-5-methyl-2-(prop-1-en-2-yl)hexyl]-5-methoxy-2,3-dihydro-1-benzopyran-4-one

2-(2,4-Dihydroxyphenyl)-3,7-dihydroxy-8-[5-hydroxy-5-methyl-2-(prop-1-en-2-yl)hexyl]-5-methoxy-2,3-dihydro-1-benzopyran-4-one

Cat. No.: B12274532
M. Wt: 472.5 g/mol
InChI Key: YWHHRFNOJTVNBI-UHFFFAOYSA-N
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Description

Kushenol K is a flavonoid antioxidant isolated from the roots of Sophora flavescens, a plant commonly used in traditional Chinese medicine. This compound has garnered attention due to its diverse biological activities, including its potential as a cytochrome P-450 3A4 inhibitor and its weak antiviral activity against Herpes simplex virus type 2 .

Preparation Methods

Kushenol K is typically extracted from the roots of Sophora flavescens. The extraction process involves using solvents such as methanol, acetone, and ethyl acetate. The roots are first dried and ground into a fine powder, which is then subjected to solvent extraction. The extract is further purified using chromatographic techniques to isolate Kushenol K .

Chemical Reactions Analysis

Kushenol K undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Kushenol K can undergo substitution reactions, particularly in the presence of halogens or other electrophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

Molecular Formula

C26H32O8

Molecular Weight

472.5 g/mol

IUPAC Name

2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-8-(5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl)-5-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C26H32O8/c1-13(2)14(8-9-26(3,4)32)10-17-19(29)12-20(33-5)21-22(30)23(31)25(34-24(17)21)16-7-6-15(27)11-18(16)28/h6-7,11-12,14,23,25,27-29,31-32H,1,8-10H2,2-5H3

InChI Key

YWHHRFNOJTVNBI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CCC(C)(C)O)CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O

Origin of Product

United States

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